Bosentan
CAS No.: 147536-97-8
VCID: VC0193191
Molecular Formula: C27H29N5O6S
Molecular Weight: 551.6 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

Description | Bosentan, also known by the brand name Tracleer, is a dual endothelin receptor antagonist medication . It is primarily used in the treatment of pulmonary arterial hypertension (PAH) to improve exercise ability and slow the worsening of physical condition . Bosentan is effective for managing PAH symptoms in adults and children aged three years and older . In addition to treating pulmonary hypertension, bosentan can reduce the number of digital ulcers in individuals with systemic scleroderma . As a dual endothelin receptor antagonist, bosentan competitively blocks endothelin-1 (ET-1) from binding to endothelin-A (ET-A) and endothelin-B (ET-B) receptors . ET-1 is a neurohormone that, when binding to these receptors, can cause constriction of pulmonary blood vessels . Bosentan's mechanism of action involves preventing the endothelin-mediated contraction of smooth muscle cells, which leads to vasodilation . Bosentan displays a slightly higher affinity towards ET-A receptors than ET-B receptors . By blocking both ET-A and ET-B receptors, bosentan decreases pulmonary vascular resistance . However, bosentan has contraindications and potential adverse effects . It is contraindicated in people taking glyburide or cyclosporine . Bosentan is also known to cause harm to fetuses and may render hormonal contraceptives ineffective . Common side effects include headache, elevated transaminases, and edema . Because of the risks to fetuses and liver damage, in the U.S., bosentan is available only through doctors following an FDA-mandated risk evaluation and mitigation strategy (REMS) . Other endothelin receptor antagonists include ambrisentan and macitentan, which, like bosentan, are used to treat pulmonary hypertension by blocking the effects of endothelin . |
---|---|
CAS No. | 147536-97-8 |
Product Name | Bosentan |
Molecular Formula | C27H29N5O6S |
Molecular Weight | 551.6 g/mol |
IUPAC Name | 4-tert-butyl-N-[6-(2-hydroxyethoxy)-5-(2-methoxyphenoxy)-2-pyrimidin-2-ylpyrimidin-4-yl]benzenesulfonamide |
Standard InChI | InChI=1S/C27H29N5O6S/c1-27(2,3)18-10-12-19(13-11-18)39(34,35)32-23-22(38-21-9-6-5-8-20(21)36-4)26(37-17-16-33)31-25(30-23)24-28-14-7-15-29-24/h5-15,33H,16-17H2,1-4H3,(H,30,31,32) |
Standard InChIKey | GJPICJJJRGTNOD-UHFFFAOYSA-N |
SMILES | CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=C(C(=NC(=N2)C3=NC=CC=N3)OCCO)OC4=CC=CC=C4OC |
Canonical SMILES | CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=C(C(=NC(=N2)C3=NC=CC=N3)OCCO)OC4=CC=CC=C4OC |
Appearance | Pale Yellow to Off-White Solid |
Purity | > 95% |
Synonyms | 4-(1,1-Dimethylethyl)-N-[6-(2-hydroxyethoxy)-5-(2-methoxyphenoxy)[2,2’-bipyrimidin]-4-yl]benzenesulfonamide; p-tert-Butyl-N-[6-(2-hydroxyethoxy)-5-(o-methoxyphenoxy) -2-(2-pyrimidinyl)-4-pyrimidinyl]benzenesulfonamide; Actelion; Ro 47-0203; Ro 47-0203/039; Tra |
Reference | FDA Approved Drugs: Tracleer® oral tablets |
PubChem Compound | 104865 |
Last Modified | Aug 15 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume